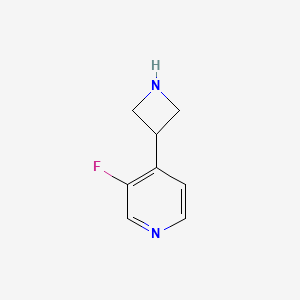
4-(Azetidin-3-yl)-3-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-3-yl)-3-fluoropyridine is a heterocyclic compound that features both an azetidine ring and a fluoropyridine moiety The azetidine ring is a four-membered nitrogen-containing ring, while the fluoropyridine moiety is a six-membered aromatic ring with a fluorine atom attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-3-fluoropyridine typically involves the construction of the azetidine ring followed by its attachment to the fluoropyridine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)-3-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The fluoropyridine moiety can be reduced to form dihydropyridine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
4-(Azetidin-3-yl)-3-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)-3-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The azetidine ring can enhance the compound’s binding affinity and selectivity, while the fluoropyridine moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-3-yl)pyridine: Lacks the fluorine atom, which may affect its reactivity and binding properties.
3-Fluoropyridine: Lacks the azetidine ring, which may reduce its potential as a pharmacophore.
Azetidine-3-carboxylic acid: Contains a carboxylic acid group instead of the fluoropyridine moiety.
Uniqueness
4-(Azetidin-3-yl)-3-fluoropyridine is unique due to the combination of the azetidine ring and the fluoropyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C8H9FN2 |
|---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
4-(azetidin-3-yl)-3-fluoropyridine |
InChI |
InChI=1S/C8H9FN2/c9-8-5-10-2-1-7(8)6-3-11-4-6/h1-2,5-6,11H,3-4H2 |
InChI Key |
VWFKGJYQVXDBMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



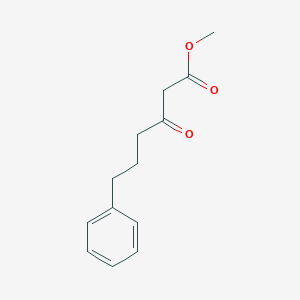

![(1S,5R)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12997513.png)


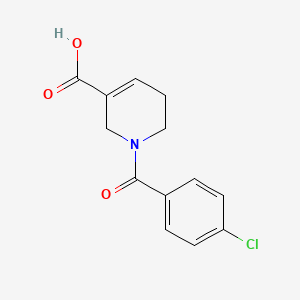
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B12997529.png)
![tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B12997533.png)
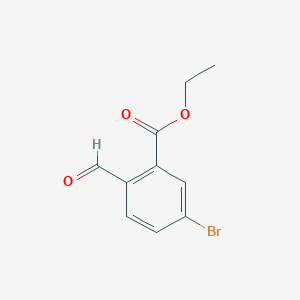
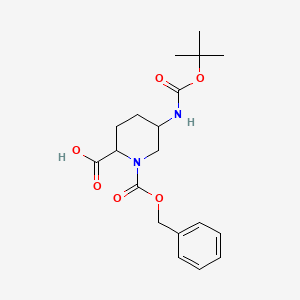
![Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12997544.png)


